2,3,3-Trimethylpyrrolidine
Overview
Description
2,3,3-Trimethylpyrrolidine is a type of organic compound that falls under the category of pyrrolidines . Pyrrolidines are five-membered nitrogen heterocycles that are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds is a versatile field of study due to their diverse biological and medicinal importance . The synthetic strategies used can be broadly categorized into two types: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of 2,3,3-Trimethylpyrrolidine is characterized by a five-membered ring, which includes a nitrogen atom . The structure is further characterized by the presence of 8 non-H bonds, 1 secondary amine (aliphatic), and 1 Pyrrolidine .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds are of great interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . This allows for the contribution to the stereochemistry of the molecule and increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Characterization
Synthetic Techniques and Stereochemistry 2,3,3-Trimethylpyrrolidine and its derivatives have been synthesized and characterized in various studies. For instance, cis- and trans-1, 2, 5-Trimethylpyrrolidines were synthesized, distinguished by their NMR spectra, and their rate of quaternization with methyl iodide was examined. This method was applied to diastereoisomers of 3-(diphenylmethylene)-1, 2, 5-trimethylpyrrolidine, determining their cis and trans isomers. The ethiodide of one isomer exhibited antiacetylcholine action, half as potent as atropine (Ohki & Yoshino, 1968).
Solvation and Aggregation Effects The inversion barrier of dipole-stabilized alpha-aminoorganolithiums, such as 2-lithio-N-formylpyrrolidine, has been theoretically investigated. Solvation and aggregation significantly influence the mechanism and rate of racemization of these molecules (Haeffner, Brandt & Gawley, 2002).
Optimization of Synthesis Conditions The optimal conditions for synthesizing 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone were determined, highlighting the significance of temperature, reaction time, and the type of catalyst used (Urošević et al., 2022).
Molecular Probes and Labels in Biophysical Research Sterically shielded nitroxides of the pyrrolidine series, such as 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, demonstrate high stability in biological systems and are extensively used as molecular probes and labels in biophysical and biomedical research. A new procedure for the preparation of these radicals was suggested, offering higher yields than previous methods (Dobrynin et al., 2021).
Safety And Hazards
Future Directions
The future directions in the study of pyrrolidine compounds, including 2,3,3-Trimethylpyrrolidine, involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage due to the non-planarity of the ring .
properties
IUPAC Name |
2,3,3-trimethylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-7(2,3)4-5-8-6/h6,8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVPYTKLHWHYIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-Trimethylpyrrolidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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